molecular formula C10H9N3 B15225908 4,5-Dihydroimidazo[1,2-a]quinoxaline

4,5-Dihydroimidazo[1,2-a]quinoxaline

Cat. No.: B15225908
M. Wt: 171.20 g/mol
InChI Key: MFLWIBLSNKMIHW-UHFFFAOYSA-N
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Description

4,5-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system combining an imidazole ring with a quinoxaline ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution of halogen and subsequent autooxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups in the molecule allows for diverse chemical transformations.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which exhibit enhanced biological activities and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dihydroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and proliferation in cancer cells.

Biological Activity

4,5-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity through various mechanisms. Notably, these compounds have been evaluated for their inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of several cancer types.

EGFR Inhibition

A study synthesized several imidazo[1,2-a]quinoxaline derivatives and assessed their EGFR inhibitory activity. Compounds such as 6b , 7h , and 9a showed IC50 values comparable to erlotinib, a standard EGFR inhibitor. For instance, compound 6b exhibited an IC50 of 211.22 nM against wild-type EGFR and significant antiproliferative activity against various cancer cell lines, including A549 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) cells .

CompoundIC50 (nM)Cancer Cell Lines Tested
6b211.22A549, HCT-116, MDA-MB-231
7h222.21A549, HCT-116
9a223.32MDA-MB-231
Erlotinib221.03Control

The anticancer effects of these compounds are attributed to multiple mechanisms:

  • Redox Modulation : Compound 6b was shown to reduce oxidative stress in A549 cells by decreasing reactive oxygen species (ROS) levels by approximately 112.43% .
  • Mitochondrial Membrane Potential : Alterations in mitochondrial permeability were observed, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Flow cytometric analysis indicated that compound 6b induced G1 phase arrest in the cell cycle, inhibiting progression to the S phase .

Dual Inhibition of COX-2 and EGFR

In addition to its anticancer properties, certain derivatives of this compound have been identified as dual inhibitors of COX-2 and EGFR. For example, compounds like 4a and 13 demonstrated strong inhibition against both targets with IC50 values ranging from 0.3 μM to 0.9 μM for EGFR . This dual activity suggests potential for developing novel therapeutic agents that can address inflammation alongside tumor growth.

Antimicrobial Activity

Beyond anticancer properties, some studies have also explored the antimicrobial potential of quinoxaline derivatives. For instance, certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and antituberculosis activity with minimum inhibitory concentrations as low as 6.25 µM against Mycobacterium tuberculosis H37Rv . This broad-spectrum activity highlights the versatility of these compounds in treating various infections.

Case Studies

  • Study on Anticancer Activity : A recent investigation into the synthesis and biological evaluation of imidazo[1,2-a]quinoxaline derivatives revealed that compound 11 had an IC50 value of 0.81 μM against multiple cancer cell lines, showcasing its potential as a lead compound for further development .
  • Mechanistic Insights : Another study focused on the molecular docking of these compounds with EGFR revealed specific binding interactions that correlate with their inhibitory potency. The findings suggest that structural modifications can enhance biological activity by optimizing binding affinity to target proteins .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4,5-dihydroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-6,12H,7H2

InChI Key

MFLWIBLSNKMIHW-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN2C3=CC=CC=C3N1

Origin of Product

United States

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